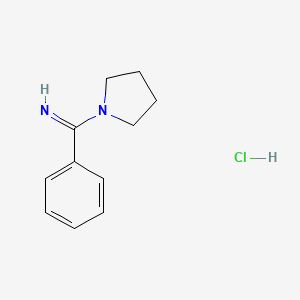

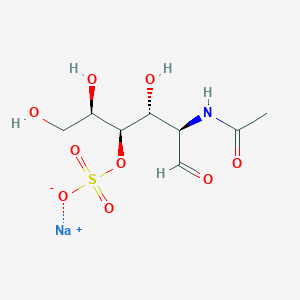

Sodium (2R,3R,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl sulfate

説明

Sodium (2R,3R,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl sulfate, or sodium acetamido-trihydroxy-hexan-3-yl sulfate, is a small molecule compound that is commonly used in laboratory experiments. It is a white, water-soluble powder with a molecular weight of 288.3 g/mol. Sodium acetamido-trihydroxy-hexan-3-yl sulfate has a wide range of applications in the fields of chemistry, biology, and biochemistry. It has been used as a reagent in the synthesis of various compounds, as a buffer in chromatographic separations, and as a substrate in enzyme assays. In addition, it has been used to study the structure and function of proteins and other biological molecules.

科学的研究の応用

Bioengineering

Chondroitin sulfate is utilized in bioengineering for its properties such as forming incompressible matrices, hydrophilicity, and long chains that increase viscosity. These characteristics make it an excellent lubricating agent, particularly suited for joint cartilage. It’s also used as a biomaterial copolymer or surface derivatization reagent in the development of drug delivery vehicles, tissue engineering devices, and bioscaffolds .

Fermentation Technology

In fermentation technology, Chondroitin sulfate derivatives are explored for their potential as nutraceuticals and pharmaceutical ingredients. Microbial chondroitin-like polysaccharides have emerged as a safer and more sustainable alternative source to animal-derived chondroitin. Advances in metabolic engineering and fermentation processes aim to improve chondroitin titers and tailor its biological functions .

Metabolic Engineering

Metabolic engineering efforts are focused on producing chondroitin with specific sulfation patterns similar to those found in natural products. This involves designing microbes and customizing fermentation processes combined with semi-synthetic or enzyme-based methods to regulate biological functions .

Biomedical Coatings

Chondroitin sulfate-based hydrophilic coatings are investigated for their anti-fouling and neurite-growth promoting properties. These coatings are particularly relevant for neural recording electrodes, showing reduced protein-fouling in vitro and maintaining these properties over extended periods .

Clinical Applications

Chondroitin sulfate has a wide range of physiological functions and clinical applications. The biosynthesis of chondroitin oligosaccharides and sulfate derivatives with specific lengths is challenging but holds significant potential for therapeutic use .

特性

IUPAC Name |

sodium;[(2R,3R,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl] sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO9S.Na/c1-4(12)9-5(2-10)7(14)8(6(13)3-11)18-19(15,16)17;/h2,5-8,11,13-14H,3H2,1H3,(H,9,12)(H,15,16,17);/q;+1/p-1/t5-,6+,7+,8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLHKQQNDEAKHNF-SZPCUAKFSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C=O)C(C(C(CO)O)OS(=O)(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](C=O)[C@H]([C@H]([C@@H](CO)O)OS(=O)(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14NNaO9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium (2R,3R,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl sulfate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Benzyl-decahydrocyclohepta[c]pyrrol-4-one](/img/structure/B1383382.png)

![[1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride](/img/structure/B1383386.png)

![[4-(prop-2-yn-1-yloxy)cyclohexyl]methanol, Mixture of diastereomers](/img/structure/B1383387.png)

![8-(2-Aminoethyl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride](/img/structure/B1383388.png)

![2-Ethoxy-1-((2'-((2-hydroxyhydrazono)methyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B1383394.png)